molecular formula C8H11NO B2628537 5-Isopropylpyridin-3-OL CAS No. 1243280-48-9

5-Isopropylpyridin-3-OL

Cat. No. B2628537
CAS RN: 1243280-48-9
M. Wt: 137.182
InChI Key: ZULWJXNGSCEKDB-UHFFFAOYSA-N
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Description

5-Isopropylpyridin-3-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Glycine Antagonists and Biological Effects

5-Isopropylpyridin-3-OL, as part of bicyclic 5-isoxazolol zwitterions, has been involved in studies exploring its biological effects, specifically as glycine antagonists. Compounds like iso-THPO, closely related to 5-Isopropylpyridin-3-OL, demonstrated glycine antagonist properties approximately equipotent to iso-THAZ during microelectrophoretic ejection near cat spinal neurons. The detailed structural and biological analysis provides insights into the interaction of these compounds with receptors and their potential applications in medical research (Brehm et al., 1986).

Pyridin-3-OLs Formation in Foods

Research on the transformation of 5-(hydroxymethy)furfural (HMF) into 6-(hydroxymethyl)pyridin-3-OL in the presence of ammonia-producing compounds has shed light on the routes of pyridin-3-OLs formation in foods like honey and sugarcane honey. This research is crucial for understanding the chemical changes and potential health impacts of food components upon thermal processing (Hidalgo et al., 2020).

Macrocyclic Synthesis and Anion Complexation

Studies using perfluoro-4-isopropylpyridine, a variant of 5-Isopropylpyridin-3-OL, have demonstrated its utility in synthesizing macrocyclic systems that incorporate pyridine sub-units. The macrocycles formed show unique properties, including the ability to complex with cations and, notably, anions, depending on the macrocycle's structure. These findings have potential applications in creating novel materials for chemical industry and research (Chambers et al., 2003).

Catalysis and Energy Storage

5-Isopropylpyridin-3-OL-based ligands have been used in synthesizing complexes for catalysis, specifically in reversible hydrogenation reactions for energy storage. The ligand's structural features and reactivity under catalytic conditions provide valuable information for designing efficient catalysts for CO2 hydrogenation and formic acid dehydrogenation, crucial processes in energy conversion and storage (Siek et al., 2017).

Oligonucleotide Formation and Phosphate Activating Groups

The compound's derivatives have been explored in the context of montmorillonite-catalyzed oligomerization of adenosine's 5'-phosphoramidates, highlighting its role in the regioselective formation of oligoadenylates. This research has implications for understanding nucleic acid chemistry and potential applications in biotechnology (Prabahar et al., 1994).

properties

IUPAC Name

5-propan-2-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(2)7-3-8(10)5-9-4-7/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULWJXNGSCEKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylpyridin-3-OL

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